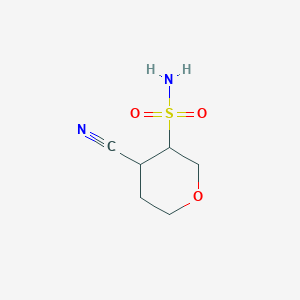
5-Hydroxyomeprazol D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyomeprazole D3 is a deuterated analog of the drug omeprazole . Omeprazole is a proton pump inhibitor commonly used in the treatment of stomach acid-related disorders such as gastroesophageal reflux disease .
Molecular Structure Analysis
The molecular structure of 5-Hydroxyomeprazole D3 is represented by the formula C17H19N3O4S .
Chemical Reactions Analysis
Omeprazole and its metabolite 5-hydroxyomeprazole quickly degrade under acidic conditions. The main degradation product formed in each case is a re-arranged monomer . Other species identified were doubly and singly charged dimers with varying numbers of sulfur atoms in the dimer bridge .
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik- und Metabolismusstudien
5-Hydroxyomeprazol D3 dient als wertvolles Werkzeug in pharmakokinetischen Studien. Forscher verwenden es, um den Metabolismus von Omeprazol zu untersuchen, insbesondere seine stereoselektive Pharmakokinetik. Durch die Analyse der Bildung von 5-Hydroxyomeprazol aus beiden R (+)- und S (−)-Enantiomeren erhalten Wissenschaftler Einblicke in die Aktivität des CYP2C19-Enzyms. Diese Informationen sind entscheidend für die personalisierte Medizin, da der CYP2C19-Genotyp die Wirksamkeit und Sicherheit von Omeprazol deutlich beeinflusst .
CYP2C19-Genotypisierung und Arzneimittelwechselwirkungen
Das Verständnis der Rolle von CYP2C19 im Omeprazol-Metabolismus ist entscheidend für die Vorhersage von Arzneimittelreaktionen. Forscher untersuchen, wie genetische Variationen die Umwandlung von Omeprazol in 5-Hydroxyomeprazol beeinflussen. Klinisch hilft dieses Wissen, die Omeprazol-Dosierung anzupassen und Nebenwirkungen zu minimieren. Darüber hinaus trägt this compound zu Arzneimittelwechselwirkungsstudien bei, da CYP2C19-Polymorphismen Arzneimittelwechselwirkungen beeinflussen, an denen Omeprazol beteiligt ist .
Helicobacter pylori-Eradikationstherapie
In Helicobacter pylori-Eradikationsregimen spielt Omeprazol eine entscheidende Rolle, indem es den Magensäuregehalt erhöht. Die höheren Plasmakonzentrationen, die bei schlechten Metabolisierern (PMs) beobachtet werden, verstärken seine Wirksamkeit gegen H. pylori. Forscher untersuchen die Auswirkungen von this compound auf die H. pylori-Eradikationsraten unter Berücksichtigung der individuellen CYP2C19-Genotypen .
Stabilität von antimikrobiellen Mitteln
Die Stabilität von antimikrobiellen Mitteln kann durch den Magensäuregehalt beeinflusst werden. Omeprazol beeinflusst durch seine Metaboliten wie 5-Hydroxyomeprazol die Magenumgebung. Forscher untersuchen, ob this compound die Stabilität von antimikrobiellen Mitteln in der klinischen Praxis beeinflusst, was möglicherweise zu verbesserten Behandlungsergebnissen führt .
Strategien zur Verbesserung der Bioverfügbarkeit
Formulierungswissenschaftler untersuchen neuartige Arzneimittelverabreichungssysteme unter Verwendung von Omeprazol und seinen Metaboliten. This compound dient als Marker zur Bewertung von Strategien zur Verbesserung der Bioverfügbarkeit. Durch das Verständnis seiner Absorption, Verteilung und Elimination optimieren Forscher Arzneimittelformulierungen und verbessern therapeutische Ergebnisse .
Entwicklung analytischer Methoden
Labore entwickeln analytische Methoden zur Quantifizierung von Omeprazol und seinen Metaboliten in biologischen Proben. This compound dient als interner Standard in Flüssigchromatographie-Massenspektrometrie (LC-MS)-Assays. Forscher validieren diese Methoden, um eine genaue und präzise Quantifizierung sicherzustellen, die klinische und Forschungsanwendungen unterstützt .
Wirkmechanismus
Target of Action
5-Hydroxyomeprazole D3, also known as 5-Hydroxyomeprazole-d3-1, primarily targets the H+/K±ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach . This enzyme plays a crucial role in the final step of gastric acid secretion, making it an effective target for controlling the production of stomach acid .
Mode of Action
The interaction of 5-Hydroxyomeprazole D3 with its target, the H+/K±ATPase enzyme, results in the inhibition of gastric acid secretion . The compound’s chemical structure, which contains a substituted benzimidazole ring and a pyridine ring, allows it to interact effectively with the enzyme . Despite the presence of deuterium atoms in the 5-hydroxy group, the mechanism of action of 5-Hydroxyomeprazole D3 remains the same as that of omeprazole .
Biochemical Pathways
The action of 5-Hydroxyomeprazole D3 affects the biochemical pathway of gastric acid secretion. By inhibiting the H+/K±ATPase enzyme, 5-Hydroxyomeprazole D3 prevents the final step of acid production in the stomach . This results in a decrease in gastric acidity and provides relief from conditions associated with excess stomach acid .
Pharmacokinetics
The pharmacokinetic properties of 5-Hydroxyomeprazole D3, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability . The presence of deuterium atoms in the 5-hydroxy group enhances the stability of the molecule and improves the sensitivity and accuracy of analytical methods . This allows for the quantification of the drug and its metabolites in biological samples .
Result of Action
The molecular and cellular effects of 5-Hydroxyomeprazole D3’s action primarily involve the reduction of gastric acid secretion. By inhibiting the H+/K±ATPase enzyme in the parietal cells of the stomach, 5-Hydroxyomeprazole D3 effectively reduces the production of stomach acid . This leads to a decrease in gastric acidity, providing relief from conditions such as gastroesophageal reflux disease (GERD) and other acid-related disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Hydroxyomeprazole D3. For instance, the presence of acid can accelerate the degradation of omeprazole and 5-Hydroxyomeprazole D3 . Additionally, the metabolic ratios of 5-Hydroxyomeprazole D3 were found to be lower in the follicular phase compared with the luteal phase, suggesting that high estrogen levels may result in increased absorption of omeprazole .
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into the effects of omeprazole and its metabolites on various medical conditions. For example, a study evaluated the effect of repeated doses of elagolix on the pharmacokinetics of omeprazole and its metabolites in healthy premenopausal female subjects . Such studies could provide valuable insights into the potential uses and effects of 5-Hydroxyomeprazole D3 in the future.
Biochemische Analyse
Biochemical Properties
The chemical structure of 5-Hydroxyomeprazole D3 contains a substituted benzimidazole ring and a pyridine ring . These structures interact with the H+/K±ATPase enzyme in the parietal cells of the stomach to inhibit the secretion of gastric acid . The deuterium labeling does not affect the mechanism of action of omeprazole, but it allows for the quantification of the drug and its metabolites in biological samples by mass spectrometry .
Cellular Effects
The effects of 5-Hydroxyomeprazole D3 on various types of cells and cellular processes are not fully understood. It is known that omeprazole, the parent compound of 5-Hydroxyomeprazole D3, can have various effects on cells. For example, it has been reported that omeprazole can cause side effects such as headaches, nausea, vomiting, diarrhea, stomach pain, constipation, and flatulence . Long-term use of omeprazole may also lead to certain side effects, including bone fractures, gut infections, and vitamin B12 deficiency .
Molecular Mechanism
The molecular mechanism of 5-Hydroxyomeprazole D3 is similar to that of omeprazole. It interacts with the H+/K±ATPase enzyme in the parietal cells of the stomach, inhibiting the secretion of gastric acid . The deuterium labeling does not affect the mechanism of action of omeprazole, but it allows for the quantification of the drug and its metabolites in biological samples by mass spectrometry .
Temporal Effects in Laboratory Settings
It is known that omeprazole, the parent compound, undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions . Two degradation products, OMP-15 and OMP-16, were found to have relatively weaker toxic effects towards normal cells compared to omeprazole .
Dosage Effects in Animal Models
The effects of 5-Hydroxyomeprazole D3 at different dosages in animal models have not been extensively studied. Animal models play a crucial role in understanding the pharmacokinetics and pharmacodynamics of drugs, including their dosage effects .
Metabolic Pathways
5-Hydroxyomeprazole D3 is a metabolite of omeprazole . Omeprazole is metabolized to two major metabolites, 5-hydroxyomeprazole (CYP2C19) and omeprazole sulfone (CYP3A4) . Minor mutations in CYP2C19 affect its activity in the liver and, in turn, the metabolic and pharmacokinetic profiles of omeprazole .
Transport and Distribution
It is known that omeprazole, the parent compound, is absorbed in the stomach and small intestine and is extensively distributed in tissues .
Subcellular Localization
It is known that omeprazole, the parent compound, is absorbed in the stomach and small intestine and is extensively distributed in tissues
Eigenschaften
IUPAC Name |
[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)
![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)








![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)



